

# Foliosidine structure elucidation and spectroscopic data

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An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of **Foliosidine** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Foliosidine** is a quinoline alkaloid isolated from the plant Haplophyllum foliosum. This technical guide provides a comprehensive overview of the structure elucidation of **foliosidine**, including its detailed spectroscopic data. The document presents a summary of its chemical structure, and while specific historical quantitative data from the original elucidations are not fully available in modern databases, this guide outlines the general spectroscopic characteristics expected for this class of compound. It also details generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant sources, providing a foundational methodology for researchers.

## Introduction

**Foliosidine** is a naturally occurring quinoline alkaloid first isolated from Haplophyllum foliosum (Vved.), a plant belonging to the Rutaceae family.[1][2] The initial structure elucidation of **foliosidine** was reported in 1965.[1][2] Quinoline alkaloids are a class of compounds known for their diverse biological activities, and **foliosidine** itself has been noted for its potential anticonvulsant properties. A thorough understanding of its structure and spectroscopic properties is essential for further research and potential therapeutic development.



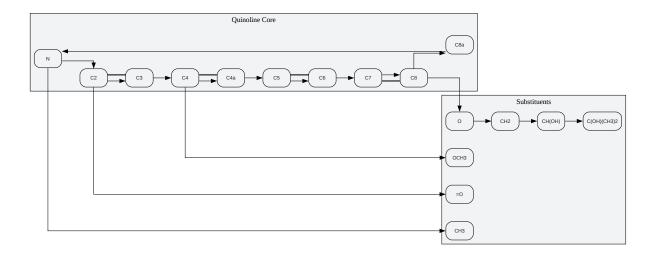
## Structure of Foliosidine

The chemical structure of **foliosidine** was determined to be 4-methoxy-8-(2',3'-dihydroxy-3'-methyl-butoxy)-N-methylcarbostyryl.[1][2] Its molecular formula is C<sub>16</sub>H<sub>21</sub>NO<sub>5</sub>.[1][2]

#### Structural Details:

- Core Nucleus: The core of the molecule is an N-methylcarbostyryl (N-methyl-2-quinolone) ring system.
- Substituents on the Quinoline Ring:
  - A methoxy group (-OCH₃) is located at the C-4 position.
  - A dihydroxy-methyl-butoxy side chain is attached at the C-8 position.
- Side Chain: The side chain is a 2',3'-dihydroxy-3'-methyl-butoxy group, which contains two chiral centers.





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Caption: Chemical structure of Foliosidine.

# **Spectroscopic Data**

Detailed, quantitative spectroscopic data from modern analytical techniques for **foliosidine** are not widely available in public databases. However, based on its structure, the expected spectroscopic characteristics are summarized below.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H-NMR Spectroscopy: The proton NMR spectrum of **foliosidine** would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methoxy group, the N-methyl group, and the protons of the dihydroxy-methyl-butoxy side chain.

<sup>13</sup>C-NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbons of the quinoline ring system, the methoxy carbon, the N-methyl carbon, and the carbons of the side chain.

Table 1: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for **Foliosidine** Functional Groups

| Functional Group                              | Expected <sup>1</sup> H Chemical<br>Shift (ppm) | Expected <sup>13</sup> C Chemical<br>Shift (ppm) |
|-----------------------------------------------|-------------------------------------------------|--------------------------------------------------|
| Aromatic Protons (Quinoline)                  | 6.5 - 8.5                                       | 100 - 150                                        |
| OCH₃                                          | 3.8 - 4.2                                       | 55 - 65                                          |
| N-CH₃                                         | 3.5 - 4.0                                       | 30 - 40                                          |
| O-CH <sub>2</sub> (Side Chain)                | 3.5 - 4.5                                       | 60 - 70                                          |
| CH-OH (Side Chain)                            | 3.5 - 4.5                                       | 65 - 75                                          |
| C-OH (Side Chain)                             | -                                               | 70 - 80                                          |
| C(CH <sub>3</sub> ) <sub>2</sub> (Side Chain) | 1.0 - 1.5                                       | 20 - 30                                          |
| OH Protons                                    | Variable                                        | -                                                |

## **Mass Spectrometry (MS)**

Mass spectrometry of **foliosidine** would be expected to show a molecular ion peak corresponding to its molecular weight ( $C_{16}H_{21}NO_{5}$ , MW = 307.34 g/mol). Fragmentation patterns would likely involve cleavage of the side chain.

Table 2: Expected Mass Spectrometry Data for Foliosidine



| lon                | Expected m/z                                                                |
|--------------------|-----------------------------------------------------------------------------|
| [M+H]+             | 308.14                                                                      |
| [M+Na]+            | 330.12                                                                      |
| Fragmentation Ions | Cleavage of the C-O bond of the ether linkage, loss of water from the diol. |

## Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for Foliosidine

| Functional Group         | Expected Wavenumber (cm <sup>-1</sup> ) |
|--------------------------|-----------------------------------------|
| O-H (hydroxyl groups)    | 3200 - 3600 (broad)                     |
| C-H (aromatic)           | 3000 - 3100                             |
| C-H (aliphatic)          | 2850 - 3000                             |
| C=O (amide in quinolone) | 1640 - 1680                             |
| C=C (aromatic)           | 1450 - 1600                             |
| C-O (ether and alcohol)  | 1000 - 1300                             |

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

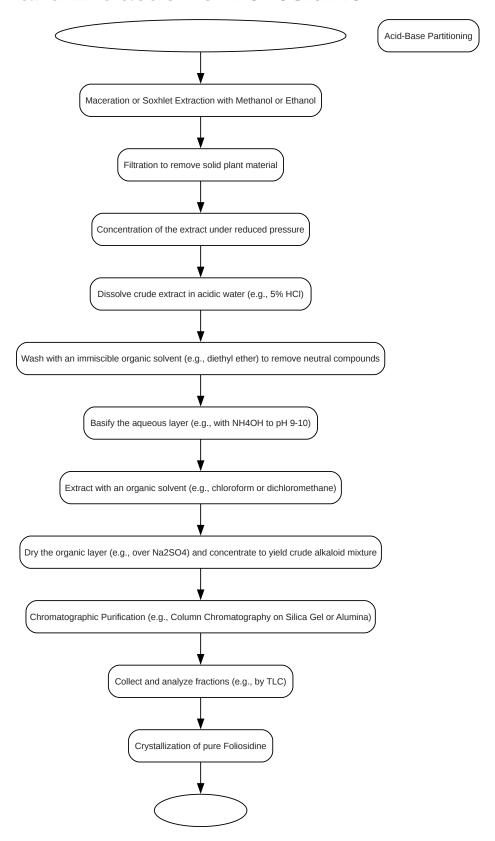
The UV-Vis spectrum of **foliosidine**, dissolved in a suitable solvent like methanol or ethanol, would be expected to show absorption maxima characteristic of the substituted quinoline chromophore.

## **Experimental Protocols**

The following are generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant material, based on common phytochemical techniques.



## **Isolation and Extraction of Foliosidine**



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Caption: General workflow for the isolation of **Foliosidine**.

#### Methodology:

- Plant Material Preparation: The aerial parts of Haplophyllum foliosum are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus.
- Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
- Acid-Base Extraction:
  - The crude extract is dissolved in a dilute aqueous acid (e.g., 5% HCl).
  - This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.
  - The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of 9-10.
  - The deprotonated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

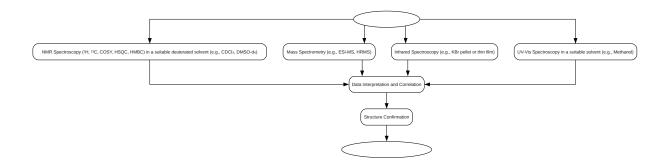
#### Purification:

- The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.
- The crude alkaloid mixture is then subjected to chromatographic separation, typically column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate the individual alkaloids.
- Fractions are collected and monitored by thin-layer chromatography (TLC).



- Fractions containing pure **foliosidine** are combined and the solvent is evaporated.
- Crystallization: The pure compound can be further purified by crystallization from a suitable solvent system.

## **Spectroscopic Analysis**



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Caption: Workflow for the spectroscopic analysis of **Foliosidine**.

#### Methodology:

- Sample Preparation: A sample of pure, isolated foliosidine is prepared for each spectroscopic technique according to the instrument's requirements.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to



establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the molecule.

- Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.
- Infrared Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule.
- UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to obtain information about the electronic transitions and the chromophoric system of the molecule.
- Data Analysis and Structure Elucidation: All spectroscopic data are collectively analyzed and correlated to confirm the proposed structure of **foliosidine**.

## Conclusion

Foliosidine is a quinoline alkaloid with a well-defined structure, first isolated from Haplophyllum foliosum. While detailed modern spectroscopic data is not readily available in public repositories, this guide provides the foundational knowledge of its structure and expected spectroscopic characteristics based on its chemical class. The generalized experimental protocols outlined here offer a practical framework for researchers aiming to isolate and characterize foliosidine or similar natural products. Further investigation using modern analytical techniques would be invaluable to fully populate the spectroscopic profile of this interesting molecule and to support its further study for potential pharmacological applications.

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## References

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